molecular formula C9H10F2N2O2 B2768488 5-Cyclopropyl-3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid CAS No. 2248386-42-5

5-Cyclopropyl-3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid

Cat. No.: B2768488
CAS No.: 2248386-42-5
M. Wt: 216.188
InChI Key: OESAQDBXNYQKGD-UHFFFAOYSA-N
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Description

The compound “5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of a similar compound, “Methyl 3-chloro-4-[(Z)-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazono)methyl]benzoate”, has been reported. It has a molecular formula of C18H17ClF2N4O3 .


Physical and Chemical Properties Analysis

A similar compound, “3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole”, has a molecular formula of C7H8F2N2 and a molecular weight of 158.15 .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For a similar compound, “3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole”, the safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions in the research and development of pyrazole derivatives are vast. They are being explored for their potential applications in medicinal chemistry, particularly in the development of new drugs .

Properties

IUPAC Name

5-cyclopropyl-3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O2/c1-13-7(4-2-3-4)5(9(14)15)6(12-13)8(10)11/h4,8H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESAQDBXNYQKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)F)C(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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